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Compound of Interest

Compound Name: (3R)-3-hydroxy-L-aspatrtic acid

Cat. No.: B071994

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-f3-hydroxyaspartic acid, is a non-
proteinogenic amino acid that is a constituent of various natural products and possesses
significant biological activity. Its unique structure, featuring two stereocenters, makes it a
valuable chiral building block in the synthesis of complex molecules and peptidomimetics for
drug discovery. The stereoselective synthesis of this compound is crucial for accessing
enantiomerically pure material for biological evaluation and as a precursor for further chemical
transformations.

This document provides detailed application notes and protocols for the stereoselective
synthesis of (3R)-3-hydroxy-L-aspartic acid, covering both chemical and chemo-enzymatic
approaches. The information is intended to guide researchers in the selection and execution of
a suitable synthetic strategy.

Synthetic Strategies Overview

Two primary strategies for the stereoselective synthesis of (3R)-3-hydroxy-L-aspartic acid are
highlighted: a chemical synthesis approach starting from a chiral precursor and a chemo-
enzymatic method employing a stereoselective enzyme.
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1. Chemical Synthesis from L-Diethyl Tartrate: This method utilizes the readily available and
inexpensive chiral pool starting material, L-diethyl tartrate, to establish the desired
stereochemistry. The synthesis involves a series of transformations to introduce the amino and
carboxylic acid functionalities with the correct stereochemical configuration.

2. Chemo-enzymatic Synthesis using L-erythro-3-hydroxyaspartate Aldolase: This approach
leverages the high stereospecificity of enzymes to catalyze a key bond-forming reaction. L-
erythro-3-hydroxyaspartate aldolase can be used for the stereospecific synthesis of the target
molecule from simpler, achiral precursors.

The choice of method will depend on factors such as the availability of starting materials and
specialized equipment, desired scale of synthesis, and expertise in chemical and/or biocatalytic
techniques.

Data Presentation

The following table summarizes the key quantitative data associated with the described
synthetic methods for (3R)-3-hydroxy-L-aspartic acid.
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Chemical Synthesis from Chemo-enzymatic
Parameter . .

L-Diethyl Tartrate Synthesis
Starting Material L-Diethyl Tartrate Glycine and Glyoxylate

S Aldol addition catalyzed by L-
) Nucleophilic azidation and
Key Reaction ) erythro-3-hydroxyaspartate
stereocontrolled reductions
aldolase

Typically >90% (for the

Overall Yield ~30-40% )

enzymatic step)
Diastereomeric Ratio 955 Highly specific for the erythro

>95:

(erythro:threo) isomer
Enantiomeric Excess (ee€) >99% >99%

1-2 steps (enzymatic reaction
Number of Steps 6-8 steps

and purification)

Utilizes a readily available ] o ]
) ] ) High stereoselectivity, mild
chiral starting material, well- ) N
Key Advantages ] ] reaction conditions,
established chemical ) ]
environmentally benign.

transformations.

Multiple steps, requires Requires access to the specific
Key Challenges protecting group chemistry and  enzyme, optimization of

purification at each stage. enzymatic reaction conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of (2S,3R)-3-
hydroxyaspartic acid from L-Diethyl Tartrate

This protocol is adapted from a reported efficient and practical synthetic route to protected
erythro-B-hydroxy-aspartic acid derivatives.[1]

Step 1: Synthesis of Diethyl (2S,3S)-2,3-epoxysuccinate
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To a solution of L-diethyl tartrate (1.0 eq) in dichloromethane (DCM) at 0 °C, add
triethylamine (2.5 eq).

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 2
hours.

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure.

Dissolve the crude mesylate in methanol and treat with a solution of sodium methoxide in
methanol (1.1 eq) at room temperature for 4 hours.

Neutralize the reaction with acidic resin, filter, and concentrate the filtrate to obtain the crude
epoxide. Purify by flash column chromatography.

Step 2: Regioselective Opening of the Epoxide with Azide

Dissolve the epoxide (1.0 eq) in a mixture of acetone and water (4:1).
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
Heat the reaction mixture to reflux for 6 hours.

After cooling to room temperature, remove the acetone under reduced pressure and extract
the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to give the azido alcohol.

Step 3: Protection of the Hydroxyl Group

Dissolve the azido alcohol (1.0 eq) in DCM and cool to 0 °C.

Add 2,6-lutidine (1.5 eq) followed by tert-butyldimethylsilyl trifluoromethanesulfonate
(TBDMSOTT, 1.2 eq).

Stir the reaction at 0 °C for 1 hour.
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e Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

e Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the
residue by flash column chromatography.

Step 4: Reduction of the Azide and N-protection

» Dissolve the protected azido ester (1.0 eq) in a mixture of methanol and water.

o Add triphenylphosphine (1.2 eq) and stir at room temperature for 12 hours.

o Concentrate the reaction mixture and dissolve the residue in tetrahydrofuran (THF).

e Add a solution of di-tert-butyl dicarbonate (Boc20, 1.2 eq) and triethylamine (1.5 eq) and stir
for 4 hours.

o Concentrate the mixture and purify by flash column chromatography to obtain the N-Boc
protected amino ester.

Step 5: Deprotection of the Silyl Ether

Dissolve the silyl-protected compound (1.0 eq) in THF.

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0 °C.

Stir for 2 hours at room temperature.

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

Dry the organic layer, concentrate, and purify by chromatography to yield the protected -
hydroxyaspartate derivative.

Step 6: Hydrolysis of the Esters
o Dissolve the protected diester (1.0 eq) in a mixture of THF and water.
e Add lithium hydroxide (2.5 eq) and stir at room temperature for 6 hours.

 Acidify the reaction mixture to pH 3 with 1M HCI.
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» Extract with ethyl acetate, dry the combined organic layers, and concentrate to obtain the N-
Boc protected (2S,3R)-3-hydroxyaspartic acid.

Protocol 2: Chemo-enzymatic Synthesis of L-erythro-3-
hydroxyaspartic Acid

This protocol is based on the known activity of L-erythro-3-hydroxyaspartate aldolase.[2]
Step 1: Expression and Purification of L-erythro-3-hydroxyaspartate aldolase

o Clone the gene encoding L-erythro-3-hydroxyaspartate aldolase from a suitable microbial
source (e.g., Paracoccus denitrificans) into an appropriate expression vector (e.g., pET
vector with a His-tag).

o Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

o Grow the recombinant E. coli in a suitable medium (e.g., LB broth) at 37 °C to an ODsoo of
0.6-0.8.

 Induce protein expression with isopropyl B-D-1-thiogalactopyranoside (IPTG) at a final
concentration of 0.1-1.0 mM and continue cultivation at a lower temperature (e.g., 18-25 °C)
for 12-16 hours.

o Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication
or high-pressure homogenization.

» Clarify the lysate by centrifugation and purify the His-tagged enzyme from the supernatant
using immobilized metal affinity chromatography (IMAC).

» Dialyze the purified enzyme against a suitable storage buffer and store at -80 °C.
Step 2: Enzymatic Synthesis of L-erythro-3-hydroxyaspartic Acid
e Prepare a reaction mixture containing:

o Glycine (1.0 eq)

o Glyoxylate (1.2 eq)
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[e]

Pyridoxal-5'-phosphate (PLP) (0.1 mM)

o

Divalent metal cation (e.g., MgClz or MnCl2) (1 mM)

[¢]

Purified L-erythro-3-hydroxyaspartate aldolase (a catalytic amount, to be optimized)

[e]

Potassium phosphate buffer (100 mM, pH 7.5)

 Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation
for 12-24 hours.

» Monitor the reaction progress by a suitable analytical method (e.g., HPLC or NMR).

o Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or
acidification).

» Remove the denatured protein by centrifugation.

Step 3: Purification of L-erythro-3-hydroxyaspartic Acid

Apply the supernatant from the previous step to an ion-exchange chromatography column
(e.g., a strong anion exchanger like Dowex 1x8 in the formate form).

Wash the column with water to remove unreacted glycine.

Elute the product with a gradient of formic acid.

Collect the fractions containing the product, pool them, and remove the solvent by
lyophilization to obtain pure L-erythro-3-hydroxyaspartic acid.

Mandatory Visualizations

Starting Material Final Product

(3R)-3-hydroxy-L-aspartic acid

Synthetic Steps
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L-Diethyl Tartrate Epoxidation Ester Hydrolysis
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Caption: Workflow for the chemical synthesis of (3R)-3-hydroxy-L-aspartic acid.
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Caption: Workflow for the chemo-enzymatic synthesis of (3R)-3-hydroxy-L-aspartic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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